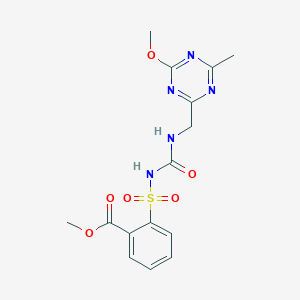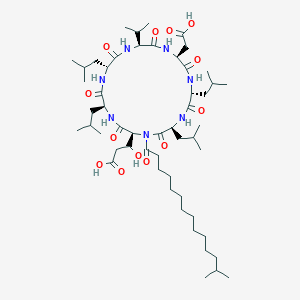
TRIBENURON-METHYL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate is a complex organic compound that belongs to the class of sulfonylurea herbicides. This compound is known for its potent herbicidal activity and is widely used in agricultural practices to control a variety of broadleaf weeds and grasses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIBENURON-METHYL involves multiple steps:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with methanol and methylamine to form 4-methoxy-6-methyl-1,3,5-triazine.
Carbamoylation: The triazine derivative is then reacted with methyl isocyanate to introduce the carbamoyl group.
Sulfonylation: The resulting compound is further reacted with sulfonyl chloride to form the sulfonylurea structure.
Esterification: Finally, the compound is esterified with methyl benzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
化学反応の分析
Types of Reactions
Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives.
科学的研究の応用
Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of sulfonylurea herbicides.
Biology: Research on its mode of action helps in understanding herbicide resistance in plants.
Medicine: Studies are conducted to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural use.
作用機序
The compound exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in the shoots and roots of the plant, ultimately causing plant death .
類似化合物との比較
Similar Compounds
- Tribenuron-methyl
- Metsulfuron-methyl
- Chlorimuron-ethyl
- Thifensulfuron-methyl
Uniqueness
Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate is unique due to its specific triazine ring structure, which imparts high selectivity and potency as a herbicide. Its ability to inhibit ALS at very low concentrations makes it highly effective compared to other similar compounds .
特性
IUPAC Name |
methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6S/c1-9-17-12(19-15(18-9)26-3)8-16-14(22)20-27(23,24)11-7-5-4-6-10(11)13(21)25-2/h4-7H,8H2,1-3H3,(H2,16,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVDVIWOQBFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)CNC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339585 |
Source


|
| Record name | Methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001339585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/structure/B8071202.png)




![sodium [(3S,4R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8071239.png)


![(2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071252.png)
![sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B8071259.png)

![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/structure/B8071264.png)


